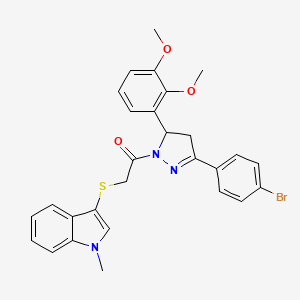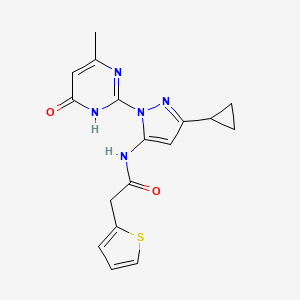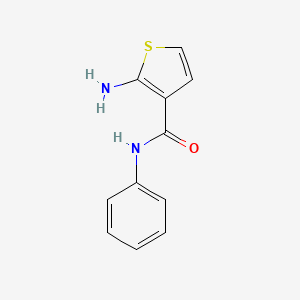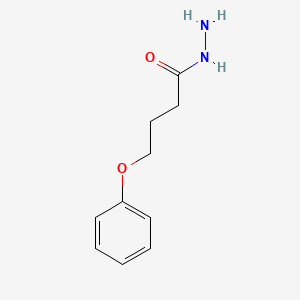
2-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cyclopentane-1,3-dione as a Novel Isostere
Cyclopentane-1,3-diones, related to the studied compound, are explored for their potential as isosteres for the carboxylic acid functional group. They demonstrate strong acidity and tunable lipophilicity, making them valuable in drug design, particularly in the development of thromboxane A2 receptor antagonists (Ballatore et al., 2011).
Antimicrobial Evaluation of Pyrazolo-thiazolyl Derivatives
Derivatives of 1,3-thiazolidine-2,4-dione, a compound structurally related to the isoindole-dione , have shown antimicrobial activities against various bacterial and fungal species, suggesting potential applications in combating infectious diseases (Jat et al., 2006).
Azetidin-2,3-dione Synthon for Stereoselective Synthesis
Azetidin-2,3-dione has been used as a synthon for the stereoselective synthesis of C-3-alkyl/aryl azetidin-2-ones, compounds known for cholesterol absorption inhibitor activity. This highlights its utility in synthesizing bioactive compounds (Tiwari et al., 2006).
Tautomery and Coordination in Copper(II) Complexes
Studies on similar heterocyclic compounds like (E)-2-(2-(2-hydroxyphenyl)hydrazono)-1-phenylbutane-1,3-dione show interesting tautomeric behavior and the ability to form coordination polymers with metals like copper, suggesting potential in materials science (Kopylovich et al., 2011).
Antiviral Activity of Thiazepine Derivatives
Similar compounds like 1,3-thiazepine derivatives exhibit notable antiviral activities against a range of viruses, including HIV-1, HBV, YFV, and BVDV. This indicates the potential of these heterocyclic compounds in developing new antiviral therapies (Struga et al., 2009).
Bioreductively Activated Antitumor Agents
Compounds such as 2-cycloalkyl- and 2-alkyl-3-(hydroxymethyl)-1-methylindoloquinones, which are structurally related, have shown effectiveness against hypoxic cells in vitro and demonstrated antitumor activity in vivo, pointing towards potential in cancer therapy (Naylor et al., 1997).
Biotransformation in β-Secretase Inhibitors
The compound's close analogs have been studied for their biotransformation, revealing insights into metabolic pathways crucial for drug development, particularly for β-secretase inhibitors (Lindgren et al., 2013).
Synthesis of Spiro Steroids
The synthesis of novel spiro steroids incorporating structures similar to the compound demonstrates the compound's utility in creating complex molecular architectures, which could have significant pharmacological implications (Jeyachandran et al., 2014).
Eigenschaften
IUPAC Name |
2-[1-(1-thiophen-2-ylcyclopentanecarbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-18-15-6-1-2-7-16(15)19(25)23(18)14-12-22(13-14)20(26)21(9-3-4-10-21)17-8-5-11-27-17/h1-2,5,8,11,14-16H,3-4,6-7,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFFOSPXJIJJFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)N4C(=O)C5CC=CCC5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2700290.png)


![N-(2-chlorobenzyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2700296.png)


![(2E)-3-(furan-2-yl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}prop-2-enamide](/img/structure/B2700301.png)
![N-[4-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2700302.png)






